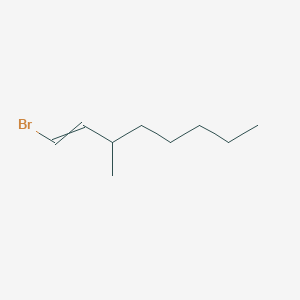
1-Bromo-3-methyloct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-methyloct-1-ene is an organic compound with the molecular formula C9H17Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of an octene chain, which also has a methyl group attached to the third carbon. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-methyloct-1-ene can be synthesized through the addition of hydrogen bromide (HBr) to 3-methyloct-1-yne under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane (CH2Cl2) and may require a catalyst like cuprous bromide (CuBr) to enhance the reaction rate and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor where the temperature and pressure are carefully controlled to optimize yield and purity. The use of advanced separation techniques such as distillation and crystallization ensures the isolation of the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-methyloct-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the alkene can react with halogens (e.g., Br2) or hydrogen halides (e.g., HCl) to form dihalides or haloalkanes.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form 3-methyloct-1-yne.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen chloride (HCl) in ether.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution: 3-Methyloctan-1-ol (from OH-), 3-Methyloctanenitrile (from CN-).
Addition: 1,2-Dibromo-3-methyloctane (from Br2), 1-Bromo-3-methyloctane (from HCl).
Elimination: 3-Methyloct-1-yne.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-methyloct-1-ene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals where brominated alkenes serve as building blocks for bioactive compounds.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a probe to study enzyme mechanisms and metabolic pathways involving halogenated compounds.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-methyloct-1-ene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile involved. The double bond in the alkene also allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-methylbutane: A brominated alkane with a similar structure but lacking the double bond.
1-Bromo-3-methyl-2-butene: Another brominated alkene with a shorter carbon chain.
1-Bromo-3-methylhexane: A brominated alkane with a longer carbon chain but no double bond.
Uniqueness
1-Bromo-3-methyloct-1-ene is unique due to its combination of a bromine atom and a double bond in a relatively long carbon chain. This structure provides a balance of reactivity and stability, making it suitable for various synthetic applications. The presence of the methyl group at the third carbon also adds steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Eigenschaften
CAS-Nummer |
61271-91-8 |
|---|---|
Molekularformel |
C9H17Br |
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
1-bromo-3-methyloct-1-ene |
InChI |
InChI=1S/C9H17Br/c1-3-4-5-6-9(2)7-8-10/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
PKQKCKJJCSNDNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


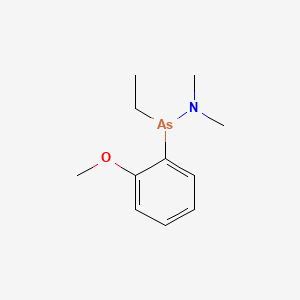
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)

![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
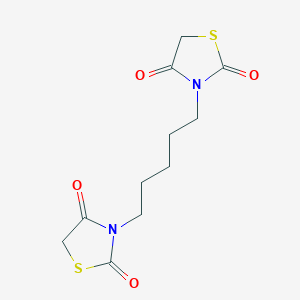
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
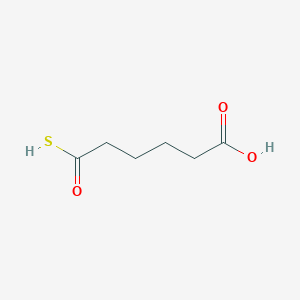

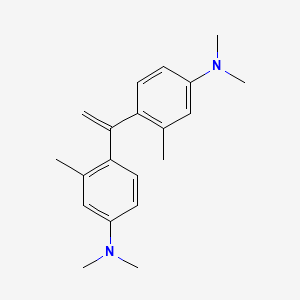
![5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)-](/img/structure/B14593192.png)


![N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide](/img/structure/B14593197.png)
